molecular formula C19H17ClN2O2 B2546805 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester CAS No. 82789-40-0

1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester

Cat. No.: B2546805
CAS No.: 82789-40-0
M. Wt: 340.81
InChI Key: XGVZWMNWLZHJDM-UHFFFAOYSA-N
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Description

Synthesis and Structural Features
The compound 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester (hereafter referred to as the "target compound") is synthesized via a Pictet–Spengler reaction. The process involves condensing tryptophan methyl ester with 4-chlorobenzaldehyde in dichloromethane (CH₂Cl₂) under trifluoroacetic acid (TFA) catalysis and nitrogen atmosphere. The reaction proceeds for four days, followed by neutralization, extraction, and chromatographic separation to isolate cis and trans isomers .

Properties

IUPAC Name

methyl 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-9,16-17,21-22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVZWMNWLZHJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the tricyclic indole structure, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

Hydrolysis of Methyl Ester

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity and biological activity.

Reaction Conditions Reagents Product Yield Reference
Acidic hydrolysisHCl (aqueous), reflux1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid65–85%
Basic hydrolysisNaOH (aqueous), RT1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate salt70–90%
  • Mechanistic Insight : Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water. Basic conditions deprotonate water, generating a stronger nucleophile (OH⁻) for saponification.

Nucleophilic Substitution of Chloro Group

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions, enabling diversification of the aromatic ring.

Nucleophile Reagents/Conditions Product Yield Reference
AminesK₂CO₃, DMF, 80°C1-(4-Aminophenyl)-2,3,4,9-tetrahydro-β-carboline45–60%
AlkoxidesNaOR (R = Me, Et), THF, reflux1-(4-Alkoxyphenyl)-2,3,4,9-tetrahydro-β-carboline50–75%
ThiolsNaSH, DMSO, 100°C1-(4-Mercaptophenyl)-2,3,4,9-tetrahydro-β-carboline30–50%
  • Steric/Electronic Effects : The electron-withdrawing chlorine activates the ring for NAS but steric hindrance from the β-carboline core limits reactivity at meta positions .

Reactivity of Tetrahydro-β-Carboline Core

The saturated six-membered ring undergoes oxidation and ring-opening reactions under specific conditions:

Oxidation to β-Carboline

Oxidizing Agent Conditions Product Yield Reference
DDQCH₂Cl₂, RT, 12 h1-(4-Chloro-phenyl)-β-carboline-3-carboxylate60–75%
MnO₂Toluene, reflux, 6 h1-(4-Chloro-phenyl)-β-carboline-3-carboxylate55–70%

Epoxide Ring-Opening Reactions

The tetrahydro-β-carboline nitrogen participates in nucleophilic attacks on epoxides:

Epoxide Catalyst Product Yield Reference
Styrene oxidep-TSA, MeOH, RTTHβC–isatin conjugate40–55%
Ethylene oxideHFIP, 60°CTHβC–glycol adduct50–65%
  • Mechanism : Acidic conditions protonate the epoxide, enabling nucleophilic attack by the β-carboline nitrogen .

Stereochemical Transformations

The compound exhibits cis-trans isomerism at C-1 and C-3. Acidic conditions promote epimerization:

Condition Isomer Ratio (cis:trans) Notes Reference
HCl (gas), CHCl₃, RT25:75 → 0:100 (equilibrium)Thermodynamic preference for trans isomer
HFIP, reflux52:48 → 55:45 (kinetic)Solvent-polarity-dependent selectivity

Conjugation with Electrophiles

The indole nitrogen reacts with electrophiles, enabling further functionalization:

Electrophile Conditions Product Yield Reference
Chloroacetyl chlorideEt₃N, CH₂Cl₂, 0°C → RTN-Chloroacetyl-THβC derivative70–85%
Benzyl bromideK₂CO₃, DMF, 80°CN-Benzyl-THβC derivative60–75%

Table 2: Epoxide Reactivity Trends

Epoxide Reactivity (Yield) Catalyst Efficiency
Styrene oxideModerate (40–55%)p-TSA > HFIP
Ethylene oxideHigh (50–65%)HFIP

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for therapeutic applications. Key areas of research include:

  • Antimalarial Activity : Studies have shown that derivatives of this compound possess antimalarial properties against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) analyses indicate that specific modifications enhance efficacy.
  • Antiproliferative Effects : The compound has demonstrated antiproliferative effects against various cancer cell lines, including breast cancer. Research indicates that certain structural modifications can significantly increase cytotoxicity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The following table summarizes key findings from recent research on structural modifications and their impact on activity:

CompoundModificationIC₅₀ (μM)Cell Line
8fN-benzyl25.01MCF-7
9cTHβC–oxindole24.1Triple-Negative Breast Cancer (TNBC)
4hR-methyl2.0 nMP. falciparum

Case Study 1: Antimalarial Efficacy

In a study published in Nature Communications, researchers synthesized various beta-carboline derivatives and tested their antimalarial properties. The compound with the R-methyl group exhibited preferential binding to the active conformer necessary for inhibiting malaria parasites effectively. This study highlights the potential of specific structural modifications in enhancing antimalarial activity.

Case Study 2: Anticancer Potential

Another investigation focused on the antiproliferative properties of tetrahydro-beta-carbolines against breast cancer cells. The study concluded that compounds with specific substitutions at the C-5 position showed enhanced cytotoxicity compared to their unsubstituted counterparts. This finding underscores the importance of structural optimization in developing effective anticancer agents.

Synthesis Routes and Methods

The synthesis of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester typically involves several steps:

  • Formation of Beta-Carboline Framework : The initial step involves constructing the beta-carboline core through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce functional groups such as the chloro-phenyl moiety and carboxylic acid methyl ester.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Physical and Spectral Properties

  • Isomer III (1S,3S configuration) :
    • Yield : 45% (yellow powder)
    • Melting Point : 221–224°C
    • NMR Data :
  • $ ^1 \text{H-NMR (CDCl}_3\text{)} $: δ 8.89 (NH), 5.24 (CHPh), 3.83 (OCH₃)
  • $ ^{13} \text{C-NMR} $: Confirms ester carbonyl (δ ~172 ppm) and aromatic carbons .
    • IR : Strong absorption at 1726 cm⁻¹ (C=O stretch of ester) .
    • Mass Spectrometry : m/z 340 (M⁺) .
    • Elemental Analysis : Matches theoretical values (C: 66.96%, H: 5.03%, N: 8.22%) within ±0.4% .

The 4-chlorophenyl substituent enhances lipophilicity and may influence receptor binding, while the methyl ester group improves solubility for synthetic handling.

The target compound belongs to the tetrahydro-β-carboline (THβC) family, a scaffold known for diverse bioactivities. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of THβC Derivatives
Compound Name / CAS Number Molecular Formula Key Substituents Biological Relevance / Application Source(s)
Target Compound C₁₉H₁₇ClN₂O₂ 4-Chlorophenyl, methyl ester Synthetic intermediate; potential CNS activity (inferred from THβC class)
(1S,3R)-1-Benzo[1,3]dioxol-5-yl analog (629652-40-0) C₂₂H₁₉ClN₂O₅ Benzodioxolyl, chloroacetyl, methyl ester PDE5A inhibitor; intermediate for cis-Tadalafil synthesis
Methyl 1-(4-Methoxyphenyl)-THβC-3-carboxylate (1214193-64-2) C₂₀H₂₁ClN₂O₃ 4-Methoxyphenyl, methyl ester Not specified; methoxy group may enhance metabolic stability
2,3,4,9-Tetrahydro-1H-β-carboline-3-carboxylic acid methyl ester (16253-64-8) C₁₃H₁₄N₂O₂ Unsubstituted phenyl, methyl ester Base structure for SAR studies
Key Comparative Insights

The benzodioxolyl analog (CAS 629652-40-0) incorporates a fused dioxane ring, improving rigidity and affinity for PDE5A, as seen in Tadalafil derivatives . The 4-methoxyphenyl variant (CAS 1214193-64-2) introduces a polarizable methoxy group, which may reduce oxidative metabolism compared to chloro substituents .

Synthetic Utility :

  • The target compound’s synthesis (45% yield for isomer III) is comparable to other THβC derivatives, though the benzodioxolyl analog requires additional steps (e.g., chloroacetylation) for PDE5A inhibition .

Spectral and Analytical Differences :

  • IR : The benzodioxolyl analog shows additional C-O-C stretches (~1250 cm⁻¹) from the dioxane ring, absent in the target compound .
  • NMR : The 4-methoxyphenyl derivative exhibits a singlet at δ ~3.8 ppm for the OCH₃ group, distinct from the target’s aromatic proton splitting patterns .

Substituted THβCs often exhibit affinity for serotonin receptors or phosphodiesterases .

Biological Activity

1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H16ClN2O2
  • Molecular Weight : 288.76 g/mol

This compound belongs to the class of tetrahydro-β-carbolines, which are known for their significant biological properties.

Anticancer Activity

Research indicates that tetrahydro-β-carboline derivatives exhibit promising anticancer properties. A study demonstrated that similar compounds could induce apoptosis in colorectal cancer cell lines (e.g., HCT-8) through the suppression of the NF-κB signaling pathway, leading to mitochondrial membrane potential loss and caspase activation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineConcentration (μM)Mechanism of Action
1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carbolineHCT-80.5 - 4Induction of apoptosis via NF-κB suppression
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidHCT-80.5 - 4Apoptosis through caspase activation

Neuroprotective Effects

Tetrahydro-β-carbolines have also been studied for their neuroprotective effects. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis. Their antioxidant properties are attributed to their ability to scavenge free radicals and reduce oxidative damage in neuronal tissues .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. Tetrahydro-β-carbolines are known to modulate inflammatory pathways and may inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

The biological activities of 1-(4-Chloro-phenyl)-2,3,4,9-tetrahydro-1H-b-carboline-3-carboxylic acid methyl ester can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.
  • NF-κB Pathway Inhibition : It suppresses the NF-κB pathway, which is often activated in cancerous cells and contributes to their survival and proliferation.
  • Antioxidant Activity : The ability to scavenge free radicals helps in reducing oxidative stress, thereby protecting cells from damage.

Study on Anticancer Efficacy

In a comprehensive study conducted by researchers at a leading university, various tetrahydro-β-carboline derivatives were screened for their anticancer efficacy against multiple human cancer cell lines. The results revealed that compounds with specific substitutions exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin .

Neuroprotection Research

Another study focused on the neuroprotective effects of tetrahydro-β-carbolines in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve cognitive function in animal models of Alzheimer's disease .

Q & A

Q. Q1: What is the optimized synthetic route for preparing 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate, and how are reaction conditions controlled?

Methodological Answer: The compound is synthesized via a Pictet–Spengler reaction between tryptophan methyl ester and 4-chlorobenzaldehyde. Key steps include:

  • Dissolving reactants in CH₂Cl₂ under N₂ at 0°C with trifluoroacetic acid (TFA) as a catalyst.
  • Stirring for 4 days to ensure complete cyclization.
  • Neutralizing with dilute NH₄OH, followed by extraction with CH₂Cl₂ and drying over Na₂SO₄ .
  • Purification via silica gel column chromatography:
    • cis-isomer eluted with CH₂Cl₂.
    • trans-isomer eluted with CH₂Cl₂/CH₃OH (99.5:0.5) .
      Critical Parameters:
  • Prolonged reaction time (4 days) ensures high conversion.
  • TFA concentration and temperature (0°C) minimize side reactions.

Q. Q2: How are cis- and trans-isomers resolved, and what analytical techniques confirm their structures?

Methodological Answer: Isomers are separated using silica gel column chromatography. Structural confirmation relies on:

  • ¹H/¹³C-NMR : Distinct chemical shifts for stereochemical assignments. For example, the trans-isomer (XVIII) shows a singlet at δ 6.10 ppm (CHPh) and a doublet at δ 5.23 ppm (CHCOOCH₃) in CDCl₃ .
  • IR Spectroscopy : Peaks at 1737 cm⁻¹ (ester C=O) and 1658 cm⁻¹ (amide C=O) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 417 for trans-isomer) validate molecular weight .

Advanced Characterization and Structural Analysis

Q. Q3: What challenges arise in interpreting NMR data for β-carboline derivatives, and how are they addressed?

Methodological Answer: Complex splitting patterns due to restricted rotation and stereochemistry require:

  • DEPT/HSQC : To assign carbon types (e.g., quaternary vs. methine).
  • NOESY : To confirm spatial proximity of protons (e.g., cis-isomer H-3 and H-1 coupling) .
  • Solvent Optimization : Using CDCl₃ for sharper signals or DMSO-d₆ for resolving exchangeable protons (e.g., NH) .

Q. Q4: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

Methodological Answer: Single-crystal X-ray diffraction:

  • Crystals grown via slow evaporation (e.g., diethyl ether).
  • Data collected at 123 K (Enraf-Nonius CAD-4 diffractometer) .
  • Refinement (e.g., R factor < 0.054) confirms absolute configuration and hydrogen-bonding networks .

Mechanistic and Functional Studies

Q. Q5: How does the 4-chlorophenyl substituent influence reactivity in subsequent derivatization?

Methodological Answer: The electron-withdrawing Cl group enhances electrophilicity at C-2, enabling:

  • Acylation : Reaction with chloroacetyl chloride (0°C, NaHCO₃) yields 2-chloroacetyl derivatives (e.g., XVIII, 97% yield) .
  • SAR Studies : Modifications at C-2 correlate with bioactivity (e.g., GPCR binding) .

Q. Q6: What strategies mitigate low yields in multi-step syntheses of β-carboline analogs?

Methodological Answer:

  • Reaction Monitoring : TLC (UV detection) identifies intermediates and optimizes stepwise conditions .
  • Protecting Groups : Use of Boc or Fmoc to prevent side reactions at N-9 .
  • Microwave Assistance : Accelerates cyclization (reducing 4-day reaction to hours) .

Data Contradictions and Validation

Q. Q7: How to reconcile discrepancies in elemental analysis (e.g., C% deviation > 0.4%)?

Methodological Answer:

  • Replicate Analysis : Conduct triplicate measurements to assess consistency.
  • Alternative Techniques : Validate via high-resolution mass spectrometry (HRMS) .
  • Sample Purity : Re-crystallize from Et₂O/hexane to remove residual solvents .

Advanced Applications in Drug Discovery

Q. Q8: What in silico tools predict the pharmacokinetic profile of β-carboline derivatives?

Methodological Answer:

  • SwissADME : Estimates logP (e.g., 3.91 for XVIII) and blood-brain barrier penetration .
  • Molecular Docking : AutoDock Vina screens for kinase or protease binding .

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